molecular formula C16H18N2O3 B5226390 N'-(3-furylmethylene)-4-isobutoxybenzohydrazide

N'-(3-furylmethylene)-4-isobutoxybenzohydrazide

Cat. No.: B5226390
M. Wt: 286.33 g/mol
InChI Key: GCWPTNBBYQKTLF-RQZCQDPDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N'-(3-furylmethylene)-4-isobutoxybenzohydrazide, also known as FIBH, is a novel compound that has gained attention in the scientific community due to its potential applications in various fields. FIBH is a hydrazide derivative that has a furan ring attached to the benzene ring. This compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential applications in scientific research.

Mechanism of Action

The mechanism of action of N'-(3-furylmethylene)-4-isobutoxybenzohydrazide is not fully understood. However, it has been suggested that this compound may inhibit the growth of cancer cells by inducing apoptosis, which is a programmed cell death. This compound may also inhibit the activity of enzymes that are involved in the progression of Alzheimer's disease and Parkinson's disease.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes, which are involved in the progression of diseases such as cancer, Alzheimer's disease, and Parkinson's disease. This compound has also been found to have antioxidant activity, which may help in reducing oxidative stress in the body.

Advantages and Limitations for Lab Experiments

N'-(3-furylmethylene)-4-isobutoxybenzohydrazide has several advantages for use in lab experiments. It is relatively easy to synthesize, and the yield is high. This compound has also shown promising results in inhibiting the growth of cancer cells and may have potential applications in the treatment of Alzheimer's disease and Parkinson's disease. However, there are also limitations to the use of this compound in lab experiments. The mechanism of action is not fully understood, and more research is needed to determine its safety and efficacy.

Future Directions

There are several future directions for the study of N'-(3-furylmethylene)-4-isobutoxybenzohydrazide. One area of research is to determine the mechanism of action of this compound and its potential applications in the treatment of various diseases. Another area of research is to study the safety and toxicity of this compound. Additionally, more research is needed to optimize the synthesis method of this compound and to improve its yield. The study of this compound may lead to the development of new drugs for the treatment of various diseases.
In conclusion, this compound is a novel compound that has potential applications in various fields of scientific research. Its synthesis method is relatively easy, and it has shown promising results in inhibiting the growth of cancer cells and may have potential applications in the treatment of Alzheimer's disease and Parkinson's disease. However, more research is needed to determine its mechanism of action, safety, and efficacy. The study of this compound may lead to the development of new drugs for the treatment of various diseases.

Synthesis Methods

N'-(3-furylmethylene)-4-isobutoxybenzohydrazide can be synthesized using different methods, including the reaction of 4-isobutoxybenzohydrazide with furfural in the presence of acetic acid. Another method involves the reaction of 4-isobutoxybenzohydrazide with furan-2-carbaldehyde in the presence of sulfuric acid. The yield of this compound using these methods is relatively high, making it a suitable compound for scientific research.

Scientific Research Applications

N'-(3-furylmethylene)-4-isobutoxybenzohydrazide has shown potential applications in various fields of scientific research. One of the primary applications of this compound is in the field of medicinal chemistry. This compound has been studied for its potential anticancer activity and has shown promising results in inhibiting the growth of cancer cells. It has also been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease.

Properties

IUPAC Name

N-[(E)-furan-3-ylmethylideneamino]-4-(2-methylpropoxy)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O3/c1-12(2)10-21-15-5-3-14(4-6-15)16(19)18-17-9-13-7-8-20-11-13/h3-9,11-12H,10H2,1-2H3,(H,18,19)/b17-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCWPTNBBYQKTLF-RQZCQDPDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC1=CC=C(C=C1)C(=O)NN=CC2=COC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)COC1=CC=C(C=C1)C(=O)N/N=C/C2=COC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

1.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49824169
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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